1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole
CAS No.:
Cat. No.: VC10623899
Molecular Formula: C13H8N4O3
Molecular Weight: 268.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H8N4O3 |
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Molecular Weight | 268.23 g/mol |
IUPAC Name | benzotriazol-1-yl-(2-nitrophenyl)methanone |
Standard InChI | InChI=1S/C13H8N4O3/c18-13(9-5-1-3-7-11(9)17(19)20)16-12-8-4-2-6-10(12)14-15-16/h1-8H |
Standard InChI Key | QPSDPYKDZGDKDS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-] |
Introduction
Structural and Electronic Properties
The molecular structure of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole comprises a benzotriazole moiety linked to a 2-nitrobenzoyl group via a carbonyl bridge. The benzotriazole ring system, a bicyclic structure with two fused aromatic rings, contributes to the compound’s thermal stability and planar geometry. The nitro group at the ortho position of the benzoyl substituent introduces significant electron-withdrawing effects, which influence the compound’s reactivity in electrophilic and nucleophilic reactions .
Key Structural Features:
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Benzotriazole Core: Enhances stability through aromatic conjugation and hydrogen-bonding capabilities.
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Nitro Group: Acts as a strong electron-withdrawing group, directing substitution reactions and enabling reduction to amine derivatives.
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Carbonyl Bridge: Facilitates conjugation between the benzotriazole and nitrobenzoyl groups, modulating electronic delocalization.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves a multi-step protocol:
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Nitration of Benzoyl Chloride: Benzoyl chloride undergoes nitration using a mixture of concentrated nitric and sulfuric acids to yield 2-nitrobenzoyl chloride.
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Cyclization with 1H-1,2,3-Benzotriazole: The nitrobenzoyl chloride reacts with 1H-1,2,3-benzotriazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). This step forms the carbonyl linkage via nucleophilic acyl substitution .
Reaction Conditions:
Industrial-Scale Production
Industrial methods prioritize efficiency and scalability:
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Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) to optimize yield.
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Purification Techniques: Recrystallization from isopropanol or chromatography ensures high purity (>98%).
Table 1: Comparative Synthesis Methods
Parameter | Laboratory Method | Industrial Method |
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Reactor Type | Batch | Continuous Flow |
Solvent | DMF | i-PrOH/DCM |
Catalyst | K₂CO₃ | Automated Systems |
Yield | 85–93% | 90–95% |
Purity | 95–98% | >98% |
Chemical Reactivity and Reaction Mechanisms
Reduction of the Nitro Group
The nitro group in 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole is reducible to an amine under acidic conditions. Tin(II) chloride in hydrochloric acid is a common reducing agent:
Key Observations:
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By-Product Formation: Azoxybenzene derivatives may form if reduction conditions are suboptimal .
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Reaction Optimization: Higher HCl concentrations (18%) and elevated temperatures (60–80°C) improve amine yields (98%) .
Electrophilic Aromatic Substitution
The benzotriazole ring undergoes bromination and nitration at the para position relative to the carbonyl group. For example, bromination with Br₂/FeBr₃ yields mono- and di-substituted products:
Factors Influencing Reactivity:
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Electron-Withdrawing Effects: The nitro group deactivates the ring, favoring meta substitution.
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Solvent Polarity: Polar solvents (e.g., DCM) enhance electrophile stability.
Physicochemical Characterization
Spectroscopic Data
NMR Spectroscopy:
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¹H NMR (DMSO-d₆): Signals at δ 7.61 (td, H5), 8.20 (dd, H3'), and 8.37 ppm (d, H6') confirm aromatic proton environments .
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¹³C NMR: Peaks at δ 166.4 (carbonyl), 146.4 (nitro-bearing carbon), and 129.5 ppm (benzotriazole carbons) .
IR Spectroscopy:
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 133–136°C, with decomposition above 250°C under nitrogen.
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